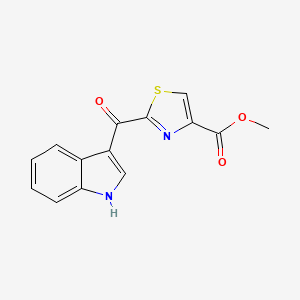

methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate

Overview

Description

Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate (MICT) is a naturally occurring compound found in various plants, fungi, and bacteria. It is a thiazole derivative of indole-3-carboxylic acid and is known to be a potent agonist of the serotonin 5-HT2A receptor. It is also a nontoxic immunosuppressive endogenous aryl hydrocarbon receptor (AhR) ligand .

Synthesis Analysis

The synthesis of MICT involves condensation reactions or condensation and oxidation reactions to form the thiazoline or thiazole moiety of MICT . The synthesis process is efficient and scalable, making it suitable for large-scale production .

Molecular Structure Analysis

The molecular structure of MICT is C14H10N2O3S . The compound has a mass of 286.041213±0 daltons . The canonical SMILES string representation of the compound is COC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32 .

Chemical Reactions Analysis

The chemical reactions involving MICT are primarily condensation reactions or condensation and oxidation reactions . These reactions form the thiazoline or thiazole moiety of MICT .

Physical And Chemical Properties Analysis

MICT is a white to beige powder . It is soluble in DMSO at 2 mg/mL . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis of Indole Derivatives

ITE is used in the synthesis of indole derivatives . The indole nucleus is a widespread motif used in drug discovery and found in many pharmacologically active compounds . An efficient procedure has been reported to synthesize a series of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling .

Biological Potential of Indole Derivatives

Indole derivatives, including ITE, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .

Therapeutic Agent for Inflammatory Diseases

ITE and its derivatives have been investigated as potential therapeutic agents for inflammatory diseases like colitis. A specific derivative, ITE-CONHCH3, has been identified as a highly potent aryl hydrocarbon receptor (AhR) agonist.

Upregulation of CYP1A1/Downregulation of AhR

ITE has been found to upregulate CYP1A1 and downregulate AhR in Hepa cells . This activity was observed at concentrations ranging from 0.1-5 μM . It has also been shown to induce fetus AhR activation in pregnant mice in vivo .

Treatment of Cancer Cells and Microbes

The application of indole derivatives, including ITE, as biologically active compounds for the treatment of cancer cells and microbes has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Treatment of Various Disorders

Indole derivatives, including ITE, have been found to be effective in the treatment of various disorders in the human body . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Mechanism of Action

Target of Action

The primary target of ITE is the Aryl Hydrocarbon Receptor (AhR) . AhR is a transcription factor that mediates the toxic effects of environmental pollutants .

Mode of Action

ITE is an endogenous agonist of AhR . It directly binds to AhR with a Ki of 3 nM , triggering AhR nuclear translocation and dimerization of AhR-ARNT . This enhances the binding of AhR to the CYP1A1 promoter , leading to upregulation of CYP1A1 and downregulation of AhR .

Biochemical Pathways

The activation of AhR by ITE affects the CYP1A1 pathway . CYP1A1 is a member of the cytochrome P450 superfamily of enzymes, which are involved in the metabolism of xenobiotics in the body.

Pharmacokinetics

ITE has a molecular weight of 286.31 . It is insoluble in water and ethanol, but soluble in DMSO at 30mg/ml . The compound is stable at a storage temperature of 2-8°C . .

Result of Action

ITE’s activation of AhR leads to a decrease in antigen-specific T-cell proliferative responses . It also potently inhibits the growth of human pulmonary artery endothelial cells (HPAECs) at concentrations of 10 and 20 µM . Furthermore, ITE significantly suppresses the development of experimental autoimmune uveitis (EAU) in mice .

Action Environment

Environmental factors can influence the action of ITE. For instance, in a study involving mice, ITE was administered intraperitoneally at a dose of 10 mg/kg body weight, which was found to be the lowest dose providing maximum protection . The study also noted that ITE’s efficacy could be influenced by the light/dark cycle in the environment .

Safety and Hazards

properties

IUPAC Name |

methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c1-19-14(18)11-7-20-13(16-11)12(17)9-6-15-10-5-3-2-4-8(9)10/h2-7,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDXOGDIPZSCTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405386 | |

| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

448906-42-1 | |

| Record name | 2-(1H-Indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=448906-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1H-indole-3-carbonyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ITE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)

![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)

![[5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)

![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)

![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)

![(3S,3aS,5aS,5bR,10bS)-3-hydroxy-3,3a,5b-trimethylspiro[2,4,5,5a,6,7,10a,10b-octahydro-1H-cyclopenta[a]fluorene-10,1'-cyclopropane]-8-one](/img/structure/B1229705.png)